molecular formula C24H22N2O3 B5016470 8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

Cat. No.: B5016470
M. Wt: 386.4 g/mol
InChI Key: TWLKBBQOYOWZPI-UHFFFAOYSA-N
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Description

8-(2,4-Dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. These compounds are known for their versatile applications in coordination chemistry, particularly as ligands that form stable complexes with various metal ions .

Preparation Methods

The synthesis of 8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one typically involves the condensation of 6-aminoquinoline with aromatic aldehydes and dimedone . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,8-diaazafluorenone derivatives .

Mechanism of Action

The mechanism of action of 8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring system coordinate with metal ions, forming stable complexes . These complexes can then interact with various molecular targets, such as enzymes or DNA, leading to their biological effects.

Comparison with Similar Compounds

Similar compounds include other phenanthroline derivatives, such as:

8-(2,4-Dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-28-14-8-9-16(21(13-14)29-2)24-23-17(5-3-7-20(23)27)22-15-6-4-12-25-18(15)10-11-19(22)26-24/h4,6,8-13,24,26H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLKBBQOYOWZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=C4C=CC=N5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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